molecular formula C11H14N2O2 B3017431 N'-(2,5-dimethylphenyl)-N-methyloxamide CAS No. 869943-58-8

N'-(2,5-dimethylphenyl)-N-methyloxamide

Cat. No. B3017431
CAS RN: 869943-58-8
M. Wt: 206.245
InChI Key: LLKHTKWSPYGDBW-UHFFFAOYSA-N
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Description

The compound N'-(2,5-dimethylphenyl)-N-methyloxamide is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their properties, which can provide insights into the analysis of similar amide structures. For instance, the study of N,N-dimethylformamide metabolites in mice indicates the presence of N-(hydroxymethyl)-N-methylformamide as a major urinary metabolite, suggesting that N,N-dimethylformamide undergoes biotransformation to produce related amide structures . Additionally, the synthesis of α-oxo-N-methoxy-N-methylamides from N,N'-Dimethoxy-N,N'-dimethylethanediamide when treated with Grignard reagents implies that similar compounds can be synthesized using Grignard chemistry .

Synthesis Analysis

The synthesis of related compounds involves the use of Grignard reagents, as seen in the production of α-oxo-N-methoxy-N-methylamides . This suggests that the synthesis of N'-(2,5-dimethylphenyl)-N-methyloxamide could potentially be achieved through similar methods, possibly involving the reaction of an appropriate Grignard reagent with a precursor oxamide derivative.

Molecular Structure Analysis

The molecular structure of compounds similar to N'-(2,5-dimethylphenyl)-N-methyloxamide has been characterized using techniques such as X-ray crystallography, as demonstrated by the study of antipyrine-like derivatives . These compounds exhibit crystalline structures stabilized by hydrogen bonding and π-interactions, which are likely to be relevant in the molecular structure analysis of N'-(2,5-dimethylphenyl)-N-methyloxamide.

Chemical Reactions Analysis

While the provided papers do not directly discuss the chemical reactions of N'-(2,5-dimethylphenyl)-N-methyloxamide, they do provide insights into the reactivity of similar amide compounds. For example, the formation of α-oxo-N-methoxy-N-methylamides from N,N'-Dimethoxy-N,N'-dimethylethanediamide indicates that such compounds can participate in further chemical transformations . This could imply that N'-(2,5-dimethylphenyl)-N-methyloxamide may also undergo various chemical reactions, potentially including hydrolysis, amidation, or reactions with nucleophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of N'-(2,5-dimethylphenyl)-N-methyloxamide can be inferred from related compounds. The metabolites of N,N-dimethylformamide, such as N-(hydroxymethyl)-N-methylformamide, suggest that similar amides may have distinct NMR signals in the N-CH3 region and formyl protons downfield . The solid-state structures of antipyrine-like derivatives, stabilized by hydrogen bonds and electrostatic interactions, indicate that N'-(2,5-dimethylphenyl)-N-methyloxamide may also exhibit similar properties, including solubility, melting point, and stability influenced by intermolecular interactions .

Scientific Research Applications

1. Anticonvulsant Activity

N'-(2,5-dimethylphenyl)-N-methyloxamide and its analogs have been studied for their anticonvulsant activities. For example, 4-amino-N-(2,6-dimethylphenyl)benzamide, a related compound, has been found effective as an anticonvulsant in animal models. It showed potency in antagonizing maximal electroshock (MES) induced seizures in mice. Such compounds represent potential therapeutic agents for treating seizures (Robertson et al., 1987).

2. Pharmacokinetics and Metabolism

The pharmacokinetics and metabolism of related compounds, such as N-(2,6-dimethylphenyl)-5-methyl-3-isoxazolecarboxamide (D2624), have been studied in both animals and humans. Understanding the pharmacokinetics and metabolism is crucial for developing effective therapeutic agents. For instance, after oral administration, D2624 showed significant metabolism, leading to the formation of metabolites like D3017 and 2,6-dimethylaniline (Martin et al., 1997).

3. Antiproliferative Effects

Compounds structurally similar to N'-(2,5-dimethylphenyl)-N-methyloxamide have been investigated for their antiproliferative properties. For example, a series of dinuclear gold(III) oxo complexes with bipyridyl ligands exhibited moderate to high antiproliferative properties, suggesting potential in cancer research and therapy (Casini et al., 2006).

Safety and Hazards

“N’-(2,5-dimethylphenyl)-N-methyloxamide” is classified as having acute toxicity, oral (Category 4), H302; skin corrosion/irritation (Category 2), H315; serious eye damage/eye irritation (Category 2A), H319; and specific target organ toxicity, single exposure; respiratory tract irritation (Category 3), H335 . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

N'-(2,5-dimethylphenyl)-N-methyloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-7-4-5-8(2)9(6-7)13-11(15)10(14)12-3/h4-6H,1-3H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLKHTKWSPYGDBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2,5-dimethylphenyl)-N2-methyloxalamide

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